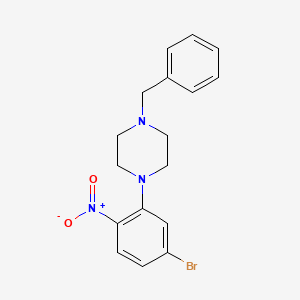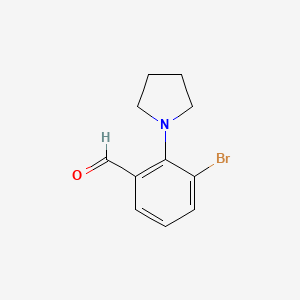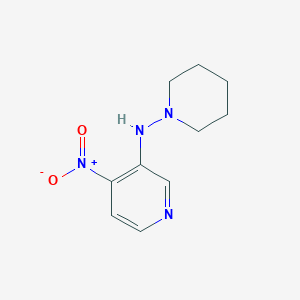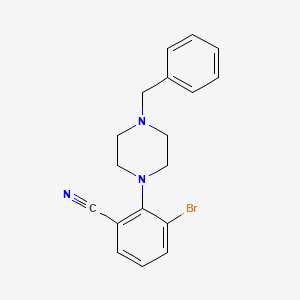![molecular formula C6H10ClF2N B1402028 7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride CAS No. 1376248-54-2](/img/structure/B1402028.png)
7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride
概要
説明
7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride is a chemical compound with the molecular formula C6H9F2N·HCl. It is known for its unique bicyclic structure, which includes a nitrogen atom and two fluorine atoms. This compound is used in various scientific research applications, particularly in the fields of chemistry and medicine.
作用機序
Target of Action
The primary target of 7,7-Difluoro-3-azabicyclo[41It is used as a reactant in the preparation of pyridyl or pyrazinyl compounds carrying a methyl-bound alpha-amino acid amide group . These compounds are known to act as 5-HT2C modulators , which suggests that 7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride may interact with the 5-HT2C receptor or related biochemical pathways.
Mode of Action
The exact mode of action of 7,7-Difluoro-3-azabicyclo[41As a precursor in the synthesis of 5-HT2C modulators
Result of Action
The molecular and cellular effects of 7,7-Difluoro-3-azabicyclo[41As a precursor in the synthesis of 5-ht2c modulators , it may contribute to the modulation of serotonin signaling, which could have various effects at the molecular and cellular level, depending on the specific context and conditions.
生化学分析
Biochemical Properties
7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it is used as a reactant in the preparation of pyridyl or pyrazinyl compounds carrying a methyl-bound alpha-amino acid amide group, which act as 5-HT2C modulators . These modulators are useful in treating diseases, indicating the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with 5-HT2C receptors suggests its role in neurotransmission and potential impact on neurological functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a modulator of 5-HT2C receptors, influencing neurotransmitter release and receptor activity. This modulation can lead to changes in gene expression and enzyme activity, highlighting its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it suitable for long-term biochemical experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, indicating the importance of dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can affect metabolic flux and alter metabolite levels, influencing the compound’s overall biochemical activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in target tissues, affecting its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its subcellular distribution can provide insights into its mechanism of action and therapeutic potential .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method includes the use of difluorocarbene precursors in the presence of a base to introduce the fluorine atoms into the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process often includes multiple purification steps, such as recrystallization and chromatography, to achieve the desired product quality.
化学反応の分析
Types of Reactions
7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic effects, particularly as a modulator of neurotransmitter receptors.
Industry: The compound is used in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
- 7,7-Dichloro-3-azabicyclo[4.1.0]heptane hydrochloride
- 7,7-Dibromo-3-azabicyclo[4.1.0]heptane hydrochloride
- 7,7-Diiodo-3-azabicyclo[4.1.0]heptane hydrochloride
Uniqueness
7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability. These properties make it particularly useful in medicinal chemistry for the development of drugs with enhanced efficacy and reduced side effects.
特性
IUPAC Name |
7,7-difluoro-3-azabicyclo[4.1.0]heptane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)4-1-2-9-3-5(4)6;/h4-5,9H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYZXBBHHFLWRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1C2(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856555 | |
| Record name | 7,7-Difluoro-3-azabicyclo[4.1.0]heptane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1376248-54-2 | |
| Record name | 7,7-Difluoro-3-azabicyclo[4.1.0]heptane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,7-difluoro-3-azabicyclo[4.1.0]heptane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2-Bromo-4-[4-(dimethylamino)piperidin-1-YL]benzonitrile](/img/structure/B1401965.png)

